trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Overview
Description
This compound, also known as Org 5222, is a potential antipsychotic compound . It has a molecular formula of C17H16ClNO .
Synthesis Analysis
The synthesis of Org 5222 has been achieved through several methods. One method involved a base-catalyzed exchange with tritiated water of an amide precursor. Another method used a catalytic reductive dehalogenation .Molecular Structure Analysis
The molecular structure of Org 5222 has been studied using various spectroscopic techniques including UV, IR, NMR, and mass spectrometry .Chemical Reactions Analysis
Org 5222 has been labelled with 3H, 14C, and 36Cl for various studies . The compound has shown stability with respect to heat, and only slight degradation was observed at high temperature or after exposure to light .Physical And Chemical Properties Analysis
The physico-chemical properties of Org 5222 have been studied extensively. It has a boiling point of 357.9°C at 760 mmHg and a density of 1.231g/cm3 . Its spectra (UV, IR, NMR, mass), X-ray analysis, thermal properties, solubilities, and partition coefficient have been analyzed .Scientific Research Applications
Psychiatric Disorder Treatment
N-Desmethylasenapine: is a metabolite of asenapine, an atypical antipsychotic. Research has focused on its pharmacokinetic properties, safety, and tolerability, particularly in pediatric populations with schizophrenia, bipolar disorder, or other psychiatric disorders . The compound’s rapid absorption and terminal half-life between 16 and 32 hours make it a candidate for further exploration in the treatment of these conditions .
Pharmacokinetics in Impaired Metabolism
Studies have investigated the pharmacokinetics of asenapine and its metabolites, including N-Desmethylasenapine , in patients with hepatic or renal impairment . Understanding how these conditions affect drug metabolism can inform dosage adjustments and improve patient safety.
Crystallography and Solubility Studies
The compound’s crystal forms have been studied for their stability under micronization and improved water solubility compared to other crystalline forms of asenapine maleate . This research is crucial for developing more effective and stable pharmaceutical formulations.
Drug Design and Synthesis
N-Desmethylasenapine: is involved in the synthesis of new pharmaceutical compounds. Its structure and reactivity are key in designing novel therapeutic agents, particularly in the field of psychopharmacology .
Mechanism of Action
Org 5222 has dopamine D2 antagonistic and negligible anticholinergic properties of the classical neuroleptic haloperidol. In addition, it combines the strong antiserotonergic and antihistaminergic properties of chlorpromazine and clozapine with the potent dopamine D-1 antagonistic properties of Sch 23390 .
Future Directions
properties
IUPAC Name |
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCRGAOGUQHJQ-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659520 | |
Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylasenapine | |
CAS RN |
128915-56-0 | |
Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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